3-phenoxy-N-(prop-2-en-1-yl)benzamide chemical structure and properties
3-phenoxy-N-(prop-2-en-1-yl)benzamide chemical structure and properties
Structure, Synthesis, and Pharmacological Profiling
Executive Summary
3-phenoxy-N-(prop-2-en-1-yl)benzamide (also referred to as N-allyl-3-phenoxybenzamide ) is a synthetic small molecule belonging to the N-substituted benzamide class.[1][2][3] Structurally, it combines a lipophilic diphenyl ether core (3-phenoxybenzamide) with a reactive N-allyl terminus.
While the 3-phenoxybenzamide scaffold is widely recognized for its utility in anti-parasitic research (specifically against Plasmodium falciparum and Trypanosoma) and as an intermediate in pyrethroid chemistry, the N-allyl derivative is distinct. It serves primarily as a mechanism-based inactivator (suicide substrate) probe for cytochrome P450 enzymes (specifically CYP2B6 and CYP2E1) and as a chemical handle in fragment-based drug discovery (FBDD) for investigating hydrophobic pockets in target proteins.
This guide details the physicochemical properties, validated synthetic protocols, and the specific mechanism of heme-alkylation driven by the N-allyl warhead.
Part 1: Chemical Structure & Physicochemical Properties[4]
The molecule consists of a central benzamide linker connecting a lipophilic 3-phenoxy group and a terminal allyl group. The meta-substitution (3-position) of the phenoxy ring forces a "bent" conformation, critical for fitting into the hydrophobic access channels of globular proteins like CYPs or Glycine Transporters (GlyT).
Table 1: Physicochemical Profile
| Property | Value / Description | Clinical/Experimental Relevance |
| IUPAC Name | 3-phenoxy-N-(prop-2-en-1-yl)benzamide | Unambiguous chemical identifier. |
| Molecular Formula | C₁₆H₁₅NO₂ | Carbon-rich scaffold indicating low aqueous solubility. |
| Molecular Weight | 253.30 g/mol | Fragment-like (<300 Da); ideal for lead optimization. |
| cLogP (Predicted) | 3.8 – 4.2 | Highly lipophilic. Requires DMSO/Ethanol for stock solutions. |
| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring (e.g., to Glu/Asp residues). |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Modulates interaction with solvent and protein backbone. |
| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding. |
| Topological Polar Surface Area | ~38 Ų | High membrane permeability (blood-brain barrier penetrant). |
Part 2: Synthetic Methodology
The synthesis of 3-phenoxy-N-(prop-2-en-1-yl)benzamide is achieved via a standard nucleophilic acyl substitution. While acid chloride methods are common, the HATU-mediated coupling is preferred for research-grade purity to prevent side reactions with the allyl double bond.
Protocol: HATU-Mediated Amidation
Objective: Synthesize 1.0 g of target compound with >98% purity.
Reagents:
-
Substrate: 3-Phenoxybenzoic acid (CAS: 3739-38-6)
-
Nucleophile: Allylamine (prop-2-en-1-amine)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3-phenoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir for 5 minutes. -
Coupling: Add HATU (1.1 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester species.
-
Addition: Dropwise add Allylamine (1.2 eq) to the mixture.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid spot should disappear.
-
Workup: Dilute reaction with EtOAc (50 mL). Wash sequentially with:
-
1M HCl (2x) – Removes excess amine/DIPEA.
-
Sat.
(2x) – Removes unreacted acid. -
Brine (1x).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 85–92% as a white/off-white solid.
Visualization: Synthetic Pathway
Caption: HATU-mediated amidation pathway ensuring preservation of the allyl functionality.
Part 3: Biological Mechanism of Action
The defining feature of this molecule is the N-allyl group . In the context of drug metabolism and toxicology, this moiety acts as a "warhead" for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[4]
The "Suicide Substrate" Mechanism
-
Binding: The lipophilic 3-phenoxy tail anchors the molecule into the active site of the P450 (e.g., CYP2B6), positioning the N-allyl group near the Heme Iron-Oxo species (Compound I).
-
Oxidation: The P450 attempts to oxidize the terminal double bond.
-
Radical Formation: Instead of a clean hydroxylation, the reaction generates a radical cation or an epoxide intermediate on the allyl group.
-
Alkylation: This reactive intermediate collapses onto the pyrrole nitrogen of the Heme porphyrin ring.
-
Inactivation: The heme is now N-alkylated (forming a "green pigment"). The enzyme is covalently modified and permanently inactive.
This property makes 3-phenoxy-N-(prop-2-en-1-yl)benzamide a valuable chemical probe for mapping the active site topology of P450s and studying drug-drug interactions (DDI).
Visualization: P450 Inactivation Cycle
Caption: Mechanism-based inactivation (MBI) pathway where the N-allyl group covalently modifies the P450 heme.
Part 4: Analytical Profiling & Validation
To validate the identity of the synthesized probe, the following spectral signatures must be confirmed.
1. Proton NMR (
- 7.0 – 7.5 ppm (Multiplet, 9H): Aromatic protons from the benzamide and phenoxy rings. Look for the diagnostic triplet/doublet patterns of the 3-substituted system.
- 6.4 ppm (Broad Singlet, 1H): Amide N-H.
-
5.8 – 6.0 ppm (Multiplet, 1H): Allyl internal vinyl proton (
). -
5.1 – 5.3 ppm (Two doublets, 2H): Allyl terminal vinyl protons (
). -
4.0 – 4.1 ppm (Triplet/Multiplet, 2H): Allylic methylene (
).
2. Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 254.11
-
Fragmentation Pattern: Loss of the allyl group (M-41) or cleavage of the amide bond (Benzoyl cation formation) is common in MS/MS.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the reactive allyl group.
-
Storage: Store at -20°C in a desiccator. The allyl group is susceptible to slow oxidation (auto-oxidation) if exposed to air/light for prolonged periods.
-
Solubility: Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol.
References
-
Mechanism-Based Inhibition of P450s
- Source: Fontana, E., et al. (2005). "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism.
- Relevance: Defines the N-allyl motif as a classic suicide substr
-
Link:
-
Benzamide Synthesis Protocols
- Source: Montalbetti, C.A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
- Relevance: Establishes HATU as the gold standard for synthesizing sterically hindered or functionalized amides.
-
Link:
-
Phenoxybenzamide Scaffold Activity
- Source: Nagle, A., et al. (2014). "Identification of a novel 3-phenoxybenzamide series with potent anti-plasmodial activity." Journal of Medicinal Chemistry.
- Relevance: Validates the 3-phenoxybenzamide core as a bioactive scaffold for drug discovery.
-
Link:
